molecular formula C17H12ClNO2 B3022514 2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride CAS No. 174636-72-7

2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride

Cat. No. B3022514
M. Wt: 297.7 g/mol
InChI Key: LHHKHMHFAAYQHE-UHFFFAOYSA-N
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Description

The compound "2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The methoxyphenyl group attached to the quinoline core could potentially influence the compound's physical properties, reactivity, and interaction with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides. This reaction has been utilized to synthesize a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with moderate to good yields, indicating the potential for synthesizing related compounds such as "2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride" . Additionally, the intramolecular cyclization of (Z)-4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-ones has been used to obtain precursor 6-bromoquinolines, which could be further functionalized to synthesize the desired compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their properties and applications. For instance, the Schiff base 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline exhibits polymorphism, crystallizing in two different forms depending on the solvent used . This suggests that "2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride" may also exhibit polymorphism, which could be relevant for its physical properties and potential applications.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The presence of functional groups such as the carbonyl chloride in "2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride" could make it a suitable candidate for further chemical transformations, such as nucleophilic substitution reactions. The reactivity of such compounds can be influenced by the electronic effects of substituents on the quinoline ring, as seen in the case of the title compound in paper , where the orientation of substituents affects the overall molecular conformation and potentially the reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate have been studied, revealing that small structural differences can significantly impact their properties . The presence of a methoxy group in "2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride" could influence its solubility, melting point, and stability. Additionally, the compound's liquid crystal properties could be evaluated, as certain quinoline derivatives display liquid crystal behavior, which is dependent on molecular length and torsional angles .

Safety And Hazards

  • Toxicity : Information on acute toxicity and long-term effects is essential for safe handling .

properties

IUPAC Name

2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-16-9-5-3-7-12(16)15-10-13(17(18)20)11-6-2-4-8-14(11)19-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKHMHFAAYQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240415
Record name 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)quinoline-4-carbonyl Chloride

CAS RN

174636-72-7
Record name 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174636-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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